N-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}-4-chlorobenzamide is a synthetic organic compound characterized by its complex structure, which includes an indole moiety and a chlorobenzamide group. The compound features a benzyloxy substituent at the 5-position of the indole ring and an ethyl linker connecting to the benzamide. Its molecular formula is C_{20}H_{20}ClN_{1}O_{1}, and it has a molecular weight of approximately 335.83 g/mol. The presence of the chlorobenzamide group suggests potential interactions with biological targets, particularly in pharmacological contexts.
The chemical reactivity of N-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}-4-chlorobenzamide can be attributed to its functional groups. Key reactions include:
N-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}-4-chlorobenzamide has been studied for its potential biological activities, particularly as a ligand for serotonin receptors. It is hypothesized to act as an agonist for the 5-HT_1F receptor, which is implicated in various neurological processes, including pain modulation and migraine treatment. The compound's structural features may enhance its affinity for these receptors compared to other similar compounds.
The synthesis of N-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}-4-chlorobenzamide typically involves several steps:
The applications of N-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}-4-chlorobenzamide are primarily in medicinal chemistry and pharmacology:
Interaction studies involving N-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}-4-chlorobenzamide focus on its binding affinity and efficacy at serotonin receptors. These studies often utilize radiolabeled ligands and receptor binding assays to quantify interactions and elucidate mechanisms of action. Preliminary findings suggest that this compound exhibits selective binding properties compared to other known ligands.
Several compounds share structural similarities with N-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}-4-chlorobenzamide, highlighting its uniqueness in terms of receptor selectivity and potential therapeutic applications:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| N-{2-[5-(methoxy)-1H-indol-3-yl]ethyl}-4-chlorobenzamide | Methoxy instead of benzyloxy | Potentially similar receptor activity | Less steric hindrance |
| N-{2-[5-(benzo[b]thiophen-3-yl]ethyl}-4-chlorobenzamide | Thiophene instead of indole | Different receptor profile | May exhibit different pharmacokinetics |
| N-{2-[5-(indol-3-yl)ethyl}-4-fluorobenzamide | Fluorine substitution | Similar receptor activity | Fluorine may enhance metabolic stability |
The unique combination of a benzyloxy group and an ethyl linker in N-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}-4-chlorobenzamide distinguishes it from these similar compounds, potentially enhancing its biological activity and selectivity for certain receptors.
The synthesis of the indole core with a benzyloxy group at position 5 is pivotal. Fischer indole synthesis provides a robust pathway for constructing indole scaffolds. For example, reacting 4-benzyloxy phenyl hydrazine hydrochloride with 4-benzyloxy propiophenone in the presence of Lewis/Bronsted acids (e.g., AlCl₃ or acetic acid) yields 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole with 90–95% yield under reflux conditions (75–80°C in ethanol). This method avoids hazardous intermediates and pressure vessels, unlike prior routes.
| Reaction Component | Conditions | Yield | Catalyst | Solvent |
|---|---|---|---|---|
| 4-Benzyloxy phenyl hydrazine | AlCl₃, 75–80°C, 12 hr | 90% | AlCl₃ | Ethanol |
| 4-Benzyloxy propiophenone | Acetic acid, 105–110°C, 12 hr | 60% | Acetic acid | Toluene |
Key Advantages:
While Fischer indole synthesis directly incorporates the benzyloxy group, alternative strategies employ nucleophilic aromatic substitution (S$$N$$Ar). Cation radical-accelerated S$$N$$Ar, as reported in JACS 2017, enables substitution of electron-deficient aromatic systems. For benzyloxy introduction, a nitro group at position 5 could be reduced to an amine, followed by protection with benzyl bromide under basic conditions. However, photoredox catalysis (e.g., Ir-based complexes) accelerates such substitutions, particularly for methoxy/benzyloxy nucleofuges.
Mechanistic Insight:
The ethyl linker (-CH$$2$$CH$$2$$-NH-) is introduced via reductive amination. A ketone at position 3 of the indole reacts with ethylamine, forming an imine intermediate, which is reduced to the amine.
Optimized Protocol:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Alkylation (C-3) | CH$$3$$I, K$$2$$CO$$_3$$, DMF, 80°C | 85% |
| Oxidation | KMnO$$4$$, H$$2$$SO$$_4$$, 0°C | 70% |
| Reductive Amination | NH$$2$$CH$$2$$CH$$3$$, NaBH$$3$$CN, MeOH | 75% |
Alternative Approach:
Iodine-catalyzed C-3 benzylation (ACS Omega 2019) could adapt for ethyl groups. Using primary alcohols (e.g., ethanol) and iodine, a halogen-bond activation mechanism enables direct alkylation without bases or ligands.
The final step couples the ethylamine-indole intermediate with 4-chlorobenzoyl chloride. Acylation is achieved via:
Conditions:
| Parameter | Optimal Value |
|---|---|
| Solvent | Dichloromethane (DCM) |
| Temperature | 0°C → RT |
| Catalyst | TEA (1.2 equiv) |
| Reaction Time | 2–4 hr |
| Yield | 85–90% |
Key Challenges:
The benzyloxy group at the 5-position of the indole core plays a pivotal role in molecular recognition. SAR studies on analogous indole derivatives demonstrate that positional isomerism of the benzyloxy group significantly alters binding kinetics. For example, relocating the benzyloxy moiety to the 4- or 6-position of the indole ring reduces hydrophobic interactions with target pockets, as evidenced by a 3.7-fold decrease in inhibitory potency against gp41-mediated HIV-1 fusion in comparative assays [3] [5]. The 5-position optimizes π-π stacking with aromatic residues in hydrophobic binding sites while maintaining steric compatibility with adjacent pharmacophoric elements.
Table 1: Impact of Benzyloxy Positioning on Inhibitory Activity
| Position | IC₅₀ (μM) | Target Engagement (ΔΔG, kcal/mol) |
|---|---|---|
| 4 | 12.4 ± 1.2 | -4.2 |
| 5 | 3.3 ± 0.5 | -6.8 |
| 6 | 15.1 ± 2.1 | -3.9 |
Data derived from gp41 fusion assays [3] and molecular dynamics simulations [5] highlight the thermodynamic advantage of the 5-benzyloxy configuration.
Halogenation of the benzamide ring modulates electronic and steric properties critical for receptor affinity. The 4-chloro substituent in N-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}-4-chlorobenzamide enhances dipole-dipole interactions with polar residues in enzymatic active sites. Comparative studies with fluoro-, bromo-, and iodo-analogues reveal that chloro provides an optimal balance of electronegativity and van der Waals radius (1.75 Å), yielding a 1.8-fold higher binding affinity (Kᵢ = 9.6 nM) compared to bromo-substituted counterparts [4] [2].
Table 2: Halogen Effects on Binding Affinity
| Halogen | Kᵢ (nM) | LogP | π-Stacking Energy (kcal/mol) |
|---|---|---|---|
| F | 23.1 | 2.8 | -5.4 |
| Cl | 9.6 | 3.1 | -7.1 |
| Br | 17.4 | 3.5 | -6.3 |
| I | 28.9 | 4.0 | -5.8 |
Chlorine’s superior performance aligns with its ability to engage in both hydrophobic and halogen-bonding interactions without inducing steric clashes [2] [4].
The ethyl spacer bridging the indole and benzamide moieties governs conformational flexibility and pharmacophore alignment. Truncation to a methyl spacer or elongation to a propyl chain disrupts optimal distance (6.2 Å) between the indole NH and benzamide carbonyl, critical for dual-point anchoring. For instance, propyl-spacer analogues exhibit a 4.5-fold reduction in 5α-reductase inhibition (IC₅₀ = 43 nM vs. 9.6 nM for ethyl) [4]. Molecular modeling confirms that the ethyl group maintains torsional angles (θ = 112°) compatible with active-site topology [3] [5].
Table 3: Spacer Length vs. Enzymatic Inhibition
| Spacer | Length (Å) | IC₅₀ (nM) | Torsional Strain (kcal/mol) |
|---|---|---|---|
| Methyl | 4.1 | 67 ± 8 | 2.3 |
| Ethyl | 6.2 | 9.6 ± 1.0 | 0.9 |
| Propyl | 8.5 | 43 ± 5 | 3.1 |
Replacing the indole core with benzimidazole or pyrrole systems markedly alters inhibitory selectivity. Benzimidazole analogues exhibit a 10-fold reduction in potency against HIV-1 fusion (EC₅₀ = 2.1 μM) due to loss of indole NH hydrogen-bonding capacity [3] [5]. Conversely, tetracyclic indole-fused derivatives enhance planar rigidity, improving hydrophobic pocket binding (ΔKᵢ = -1.2 log units) [3].
Table 4: Indole Core Modifications and Activity
| Core | Enzymatic IC₅₀ (nM) | LogD | Hydrogen Bonds Formed |
|---|---|---|---|
| Indole | 9.6 ± 1.0 | 3.1 | 2 |
| Benzimidazole | 210 ± 15 | 2.7 | 1 |
| Pyrrole | 480 ± 32 | 2.5 | 0 |
| Tetracyclic | 5.3 ± 0.7 | 3.8 | 3 |
The N-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}-4-chlorobenzamide compound demonstrates exceptional selectivity for the 5-hydroxytryptamine 1F receptor, a member of the G protein-coupled receptor superfamily. The selective 5-HT1F receptor agonism mechanism involves high-affinity binding to the orthosteric site within the transmembrane domain, where the compound exhibits nanomolar binding affinity comparable to established selective agonists such as lasmiditan [1] [2] [3].
The molecular basis for 5-HT1F receptor selectivity resides in the structural complementarity between the compound's indole core and the receptor's binding pocket. The benzyloxy substituent at the 5-position of the indole ring provides critical hydrophobic interactions with aromatic residues in the receptor's active site, while the ethyl linker maintains optimal spatial positioning for dual-point anchoring between the indole nitrogen and the benzamide carbonyl oxygen . This configuration enables the compound to achieve selectivity ratios exceeding 470-fold against closely related 5-HT1B and 5-HT1D receptors [3].
Table 1: 5-HT1F Receptor Binding Selectivity Profile
| Receptor Subtype | Binding Affinity (Ki, nM) | Selectivity Ratio | Functional Activity |
|---|---|---|---|
| 5-HT1F | 2.21 | 1.0 | Full agonist |
| 5-HT1A | 1000 | 450 | Weak partial agonist |
| 5-HT1B | 1043 | 470 | Minimal activity |
| 5-HT1D | 1357 | 613 | Minimal activity |
| 5-HT1E | >10,000 | >4,500 | No activity |
Data derived from functional assays using [35S]-GTPγS binding methodology [3]
The agonist efficacy at 5-HT1F receptors reaches approximately 80% relative to the endogenous ligand serotonin, with the compound demonstrating 4-fold greater potency than serotonin itself [3]. This enhanced potency results from optimized interactions between the chlorobenzamide moiety and polar residues within the receptor's binding cavity, particularly through dipole-dipole interactions that stabilize the receptor's active conformation .
Functional selectivity studies reveal that the compound preferentially activates inhibitory G proteins (Gi/o) coupled to 5-HT1F receptors, leading to adenylyl cyclase inhibition and decreased cyclic adenosine monophosphate levels [3]. This signaling pathway modulation occurs without significant activation of β-arrestin recruitment, distinguishing the compound from multi-target serotonin receptor ligands that exhibit broader pharmacological profiles [1].
Monoamine oxidase B inhibition represents a secondary pharmacological target for benzamide derivatives containing indole scaffolds. The N-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}-4-chlorobenzamide compound exhibits competitive inhibition kinetics at the MAO-B active site, characterized by reversible binding interactions with key enzymatic residues [5] [6].
The inhibition mechanism involves competitive displacement of endogenous substrates from the MAO-B catalytic cavity, with the compound's benzyloxy group occupying the substrate-binding channel [5]. Kinetic analysis demonstrates inhibition constants ranging from 0.1 to 10 μM, depending on structural modifications within the benzamide framework [6] [7]. The 4-chloro substituent enhances inhibitory potency through halogen bonding interactions with enzymatic residues, while the ethyl linker maintains appropriate spatial orientation for optimal binding geometry [5].
Table 2: MAO-B Inhibition Kinetic Parameters
| Parameter | Value | Standard Deviation | Method |
|---|---|---|---|
| Ki (μM) | 2.5 | ±0.3 | Lineweaver-Burk analysis |
| IC50 (μM) | 5.8 | ±0.7 | Dose-response curves |
| Selectivity (MAO-A/MAO-B) | 125 | ±15 | Comparative assays |
| Inhibition Type | Competitive | - | Kinetic modeling |
| Reversibility | Reversible | - | Dialysis experiments |
Data obtained from enzyme kinetic studies using benzylamine as substrate [5] [6]
The molecular determinants of MAO-B selectivity over MAO-A involve differential interactions with isoform-specific residues within the enzyme active sites. The compound preferentially binds to MAO-B through interactions with Tyr435, Tyr326, and Cys172, which constitute the enzyme's substrate recognition site [6]. These interactions are facilitated by the compound's planar indole structure, which exhibits enhanced π-π stacking with aromatic residues characteristic of the MAO-B binding cavity [8].
Structure-activity relationship studies demonstrate that modifications to the benzyloxy substituent significantly impact MAO-B inhibitory potency. The presence of the benzyloxy group at the 5-position optimizes hydrophobic interactions with the enzyme's substrate-binding channel, while alternative positioning reduces inhibitory efficiency by 3-4 fold [5]. The chlorobenzamide moiety contributes to selectivity through specific electrostatic interactions with polar residues in the MAO-B active site, distinguishing it from MAO-A-selective inhibitors [6].
The compound exhibits allosteric modulation properties at multiple monoaminergic receptor systems, influencing signaling cascades through binding to sites distinct from orthosteric ligand recognition domains. Allosteric interactions occur primarily at serotonin and dopamine transporters, where the compound occupies secondary binding sites located in the extracellular vestibule regions [9] [10].
At serotonin transporters, the compound functions as a positive allosteric modulator by binding to the S2 allosteric site, located approximately 10-12 Å from the primary substrate binding site S1 [9]. This allosteric interaction enhances the binding affinity of endogenous serotonin while modulating the transporter's conformational dynamics. The benzyloxy substituent forms critical hydrophobic contacts with residues Phe335 and Gly338, while the indole core engages in π-π stacking interactions with aromatic residues in the extracellular loops [10].
The allosteric modulation mechanism involves conformational coupling between the S1 and S2 binding sites, mediated by transmembrane helices TM6a and TM10 [10]. The compound's binding to the S2 site induces structural rearrangements that enhance substrate binding at the S1 site, while simultaneously affecting the transporter's gating mechanisms. This dual-site occupancy results in cooperative binding effects that amplify the compound's pharmacological impact on monoaminergic neurotransmission [9].
Table 3: Allosteric Modulation Parameters
| Target System | Binding Site | Modulation Type | Cooperativity Factor (α) | Functional Impact |
|---|---|---|---|---|
| Serotonin Transporter | S2 site | Positive | 2.8 ± 0.4 | Enhanced substrate binding |
| Dopamine Transporter | S2 site | Positive | 1.9 ± 0.3 | Increased uptake efficiency |
| 5-HT2A Receptor | ECL2 region | Negative | 0.6 ± 0.1 | Reduced agonist potency |
| 5-HT2C Receptor | TM3-TM4 interface | Positive | 1.5 ± 0.2 | Enhanced G-protein coupling |
Cooperativity factors determined through functional assays and binding studies [11] [9]
The compound's allosteric effects extend to G protein-coupled receptor signaling pathways, where it modulates downstream effector activation without directly competing with orthosteric ligands. At 5-HT2A receptors, the compound exhibits negative allosteric modulation by binding to an extracellular loop region, reducing agonist potency and efficacy [11]. Conversely, at 5-HT2C receptors, positive allosteric modulation occurs through binding to the transmembrane domain interface, enhancing G protein coupling efficiency and downstream signaling [11].
The molecular basis for allosteric modulation involves long-range conformational changes transmitted through the receptor's transmembrane domain. The compound's indole core serves as a conformational anchor, while the benzamide substituent projects into specific binding pockets that influence receptor activation states [12]. These allosteric interactions contribute to the compound's overall pharmacological profile by fine-tuning monoaminergic signaling without disrupting normal physiological responses [13].
Cross-reactivity analysis reveals that N-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}-4-chlorobenzamide demonstrates selectivity within the broader GPCR superfamily, with minimal binding affinity for non-serotonergic receptor subtypes. Comprehensive binding assays against 50 diverse receptor targets indicate selectivity ratios exceeding 100-fold for most non-target receptors, with the notable exception of the benzodiazepine binding site of GABA-A receptors [3].
The compound exhibits moderate cross-reactivity with adrenergic receptors, particularly α1-adrenoceptor subtypes, where binding affinities range from 1-10 μM [14]. This cross-reactivity stems from structural similarities between the compound's indole core and established adrenergic ligands, particularly in the spatial arrangement of aromatic and basic nitrogen functionalities [14]. However, the benzyloxy substitution pattern distinguishes the compound from typical adrenergic pharmacophores, limiting functional activity at these receptors [15].
Table 4: GPCR Cross-Reactivity Profile
| Receptor Family | Representative Subtypes | Binding Affinity (Ki, μM) | Selectivity Ratio | Functional Activity |
|---|---|---|---|---|
| Adrenergic | α1A, α1B, α1D | 5.2 ± 1.1 | 2,350 | Weak antagonist |
| Dopaminergic | D1, D2, D3, D4 | >10 | >4,500 | No activity |
| Histaminergic | H1, H2, H3, H4 | >10 | >4,500 | No activity |
| Muscarinic | M1, M2, M3, M4 | >3 | >1,350 | No activity |
| Opioid | μ, δ, κ | >10 | >4,500 | No activity |
| Benzodiazepine | GABA-A/BzR | 0.19 ± 0.03 | 86 | Partial agonist |
Binding data obtained from radioligand displacement assays [3]
Within the serotonin receptor family, the compound demonstrates remarkable selectivity for the 5-HT1F subtype over closely related 5-HT1 family members [3]. This selectivity results from subtle structural differences in the orthosteric binding sites, where the compound's benzyloxy group engages in specific interactions unique to the 5-HT1F receptor architecture [16]. The indole nitrogen forms hydrogen bonds with conserved residues across 5-HT1 subtypes, but the benzamide carbonyl oxygen exhibits differential binding geometries that favor 5-HT1F selectivity [16].
The compound's limited cross-reactivity with other GPCR families reflects the specificity of its molecular recognition elements. The benzyloxy-indole scaffold represents a privileged structure for serotonin receptor binding, but lacks the structural features required for high-affinity interactions with other neurotransmitter receptor families [17]. This selectivity profile supports the compound's potential therapeutic applications by minimizing off-target effects that could compromise safety and efficacy [18].